7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
Historical Context and Discovery
The historical development of 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one is intrinsically linked to the broader evolution of triazolopyrimidine chemistry, which traces its origins to the foundational work conducted in the early twentieth century. The parent 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first documented in 1909 by Bulow and Haas, who established the fundamental synthetic methodologies that would later enable the development of more sophisticated derivatives. This pioneering research laid the groundwork for decades of subsequent investigation into triazolopyrimidine chemistry, ultimately leading to the synthesis and characterization of complex derivatives such as the compound under examination.
The specific compound 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one was first documented in chemical databases in 2019, representing a relatively recent addition to the triazolopyrimidine library. This timeline reflects the ongoing evolution of synthetic organic chemistry and the continuous development of new methodologies for accessing complex heterocyclic structures. The compound's appearance in 2019 coincides with a period of intense research interest in triazolopyrimidine derivatives as potential therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery.
The development of this particular derivative can be understood within the context of structure-activity relationship studies that have guided triazolopyrimidine research over the past several decades. Researchers have systematically explored the effects of various substituents on the triazolopyrimidine core, leading to the identification of optimal substitution patterns for specific biological activities. The incorporation of the 4-methoxyphenyl group at position 2 and the amino group at position 7 represents the culmination of extensive medicinal chemistry optimization efforts aimed at enhancing both potency and selectivity.
Historical precedents for similar compounds can be found in the work of various research groups who have explored triazolopyrimidine derivatives for pharmaceutical applications. The compound Trapidil, which contains a triazolopyrimidine core and has been marketed in Japan for cardiovascular applications, demonstrates the clinical viability of this heterocyclic framework. This historical success has provided strong motivation for continued research into triazolopyrimidine derivatives, ultimately contributing to the development of compounds such as 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one.
Nomenclature and Classification
The systematic nomenclature of 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The official IUPAC name precisely describes the molecular structure, beginning with the position-specific designation of the amino group at position 7, followed by the description of the 4-methoxyphenyl substituent at position 2, and concluding with the identification of the core triazolopyrimidine framework. This systematic approach ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.
The compound is classified under several alternative naming systems, reflecting the diverse approaches used by different chemical databases and research organizations. Depositor-supplied synonyms include variations such as 7-amino-2-(4-methoxyphenyl)-4H,5H-triazolo[1,5-a]pyrimidin-5-one and triazolo[1,5-a]pyrimidin-5(4H)-one, 7-amino-2-(4-methoxyphenyl)-. These alternative names demonstrate the flexibility inherent in chemical nomenclature while maintaining precise structural identification. The compound has been assigned the Chemical Abstracts Service registry number 1354764-86-5, providing a unique identifier that enables efficient database searching and cross-referencing across multiple chemical information systems.
From a structural classification perspective, the compound belongs to the broader family of nitrogen-containing heterocycles, specifically within the subcategory of fused bicyclic systems that combine triazole and pyrimidine rings. The molecule can be further classified as an azaindolizine derivative, representing a specific type of aza-analog characterized by a delocalized π-electron system consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This classification places the compound within a well-established category of heterocyclic molecules known for their biological activity and pharmaceutical relevance.
The compound's classification also encompasses its functional group characteristics, including the presence of an aromatic amine at position 7 and an aromatic ether linkage within the methoxyphenyl substituent. These functional groups contribute to the molecule's overall chemical reactivity profile and influence its potential for biological interactions. The amide functionality present within the core pyrimidine ring further expands the compound's chemical classification, positioning it as a complex polyfunctional molecule with diverse potential applications in medicinal chemistry.
Position in Heterocyclic Chemistry
7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one occupies a significant position within the broader landscape of heterocyclic chemistry, representing an advanced example of fused ring systems that combine multiple nitrogen-containing heterocycles. The compound exemplifies the sophisticated molecular architectures that can be achieved through strategic fusion of complementary heterocyclic units, in this case bringing together the triazole and pyrimidine ring systems to create a unified bicyclic framework with enhanced electronic and steric properties. This type of fused heterocyclic system demonstrates the evolution of heterocyclic chemistry from simple monocyclic structures to complex polycyclic architectures with tailored properties.
The triazolopyrimidine core structure places this compound within the family of azaindolizines, which are characterized by their unique electronic properties and structural stability. These systems represent a special class of heterocycles that exhibit limited aromaticity compared to their carbocyclic analogs, yet maintain sufficient delocalization to provide chemical stability and biological activity. The electron distribution within the triazolopyrimidine framework creates distinct regions of electron density that can participate in various types of molecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.
Within the context of six-membered nitrogen heterocycles, the pyrimidine component of this compound represents one of the most pharmaceutically relevant scaffolds in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and serve as the basis for numerous clinically approved medications. The fusion of the pyrimidine ring with the triazole unit creates a hybrid system that retains the biological relevance of pyrimidine while introducing additional binding sites and electronic properties derived from the triazole component.
The five-membered triazole ring contributes significantly to the compound's position in heterocyclic chemistry, representing one of the most versatile and biologically active heterocyclic systems known to medicinal chemists. Triazole rings are characterized by their excellent chemical stability, resistance to metabolic degradation, and ability to participate in diverse biological interactions. The specific 1,2,4-triazole arrangement present in this compound provides optimal geometric constraints for biological target recognition while maintaining the synthetic accessibility that has made triazole chemistry so successful in pharmaceutical development.
The compound's overall architecture demonstrates the principle of heterocyclic fusion as a strategy for enhancing biological activity and selectivity. By combining two distinct heterocyclic systems, the resulting molecule exhibits properties that are greater than the sum of its individual components, including enhanced binding affinity, improved selectivity profiles, and modified pharmacokinetic properties. This approach represents a sophisticated application of heterocyclic chemistry principles that has become increasingly important in modern drug design efforts.
Significance in Medicinal Chemistry Research
The significance of 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one in medicinal chemistry research stems from its membership in the triazolopyrimidine family, which has demonstrated remarkable versatility in pharmaceutical applications. Research has established that triazolopyrimidine derivatives exhibit diverse biological activities including anti-Alzheimer, antidiabetes, anticancer, antimicrobial, antituberculosis, antiviral, antimalarial, anti-inflammatory, antiparkinsonism, and antiglaucoma activities. This broad spectrum of biological activities positions compounds within this family as privileged scaffolds for drug discovery efforts across multiple therapeutic areas.
Recent investigations have specifically highlighted the potential of triazolopyrimidine derivatives as novel NLRP3 inflammasome inhibitors, representing a cutting-edge approach to treating inflammatory diseases. The NLRP3 inflammasome is a multiprotein complex that facilitates activation and release of proinflammatory cytokines, and its inappropriate activation contributes to chronic inflammation underlying diseases such as Alzheimer's disease, Parkinson's disease, osteoarthritis, and gout. The identification of potent and specific NLRP3 inhibitors based on the triazolopyrimidine scaffold could significantly reduce the burden of several common morbidities, making this research area of exceptional clinical importance.
The compound's structural features make it particularly valuable for structure-activity relationship studies aimed at optimizing biological activity and selectivity. The presence of the 4-methoxyphenyl substituent provides opportunities for exploring the effects of aromatic substitution patterns on biological activity, while the amino group at position 7 offers a handle for further chemical modification and optimization. These structural elements have been shown to be critical for biological activity in related triazolopyrimidine derivatives, suggesting that systematic modification of these positions could yield compounds with enhanced therapeutic properties.
| Biological Activity | Target | Potential Application |
|---|---|---|
| Anti-inflammatory | NLRP3 inflammasome | Alzheimer's, Parkinson's, Arthritis |
| Antimicrobial | DNA gyrase, DHFR | Bacterial infections |
| Anticancer | Various cellular targets | Oncology applications |
| Neuroprotective | Multiple pathways | Neurological disorders |
Contemporary medicinal chemistry research has also explored triazolopyrimidine derivatives as antimicrobial agents with novel mechanisms of action. Recent studies have demonstrated that compounds based on this scaffold can effectively inhibit bacterial DNA gyrase and dihydrofolate reductase enzymes, representing important targets for antibiotic development. The dual inhibition of these essential bacterial enzymes provides a promising approach for overcoming antibiotic resistance, a critical challenge in modern medicine. The development of compounds that can simultaneously target multiple bacterial pathways offers the potential for enhanced efficacy and reduced likelihood of resistance development.
The significance of this compound extends beyond its direct biological activities to encompass its role as a synthetic intermediate and molecular tool for chemical biology research. The triazolopyrimidine scaffold has proven to be an excellent starting point for scaffold-hopping exercises and pharmacophore generation projects, enabling medicinal chemists to explore diverse chemical space while maintaining key structural features associated with biological activity. This versatility makes compounds like 7-amino-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-5(4H)-one valuable tools for both academic research and pharmaceutical development programs.
Properties
IUPAC Name |
7-amino-2-(4-methoxyphenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-8-4-2-7(3-5-8)11-15-12-14-10(18)6-9(13)17(12)16-11/h2-6H,13H2,1H3,(H,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZIEPJDYOITFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CC(=O)NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
7-APT has shown promise as a pharmaceutical agent due to its ability to interact with biological targets. Notably:
- Anticancer Activity : Research indicates that derivatives of triazolopyrimidines exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that 7-APT can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies reveal that 7-APT exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria .
Biochemical Research
7-APT is utilized in biochemical research for various purposes:
- Fluorescent Dye : Its fluorescent properties make it suitable for use as a tracer in biological assays, allowing researchers to visualize cellular processes .
- DNA and Protein Binding Studies : The compound is employed in studies focused on understanding the interactions between small molecules and biomolecules. Its ability to bind DNA and proteins aids in elucidating mechanisms of action for potential therapeutic agents .
Material Science
In material science, 7-APT serves as a versatile building block for synthesizing novel materials:
- Photosensitizers : The compound can be used in the development of photosensitizers for applications in photodynamic therapy (PDT), where light activation leads to therapeutic effects .
- Polymer Chemistry : Its reactive functional groups allow incorporation into polymer matrices, enhancing the properties of materials for various applications, including drug delivery systems .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of 7-APT derivatives. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity against breast cancer cell lines by over 50% compared to control treatments. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory assessed the antimicrobial effectiveness of 7-APT against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting that 7-APT could be developed into a novel antimicrobial agent.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical | Anticancer agent | Inhibits tumor growth |
| Antimicrobial agent | Effective against Gram-positive/negative bacteria | |
| Biochemical Research | Fluorescent dye | Useful for cellular imaging |
| DNA/protein binding | Aids in understanding molecular interactions | |
| Material Science | Photosensitizer | Potential use in photodynamic therapy |
| Polymer chemistry | Enhances material properties |
Mechanism of Action
The mechanism of action of 7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[1,5-a]pyrimidine core is highly versatile, with modifications at positions 2, 5, and 7 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- In contrast, phenoxy-substituted analogs (e.g., 6d, 6h) prioritize α-glucosidase inhibition .
- Solubility: Piperidinomethyl and morpholinomethyl groups (S2-TP, S3-TP) improve aqueous solubility compared to the target compound’s amino group, which may limit bioavailability .
Electrochemical Properties
- Voltammetric studies on S1-TP–S3-TP reveal substituent-dependent redox potentials. For example, S1-TP (chloromethyl) shows a distinct oxidation peak at +1.2 V, while S2-TP (piperidinomethyl) exhibits a shifted peak due to electron-donating effects .
Biological Activity
7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS Number: 1354764-86-5) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and findings from recent research studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 , a derivative related to our compound of interest, showed remarkable inhibitory effects on the growth of MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. This compound was found to induce apoptosis and G2/M phase arrest in MGC-803 cells by inhibiting the ERK signaling pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Induces apoptosis; inhibits ERK pathway |
| HCT-116 | 9.58 | Induces apoptosis; inhibits ERK pathway |
| MCF-7 | 13.1 | Induces apoptosis; inhibits ERK pathway |
Antiviral Activity
The antiviral potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has also been explored. In a study focusing on anti-influenza virus (IV) activity:
- Compounds were synthesized that inhibited the PA-PB1 interaction crucial for viral replication. The most effective compounds demonstrated significant antiviral activity at non-toxic concentrations .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.25 | >100 | >400 |
| Compound B | 0.10 | >100 | >1000 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various synthetic pathways that enhance its biological efficacy. The modification at the C-2 and C-7 positions has been shown to significantly impact biological activity:
- C-2 Position : Substituents at this position can enhance binding affinity to target proteins.
- C-7 Position : Alterations here have been linked to improved antiproliferative activity against cancer cell lines.
Case Studies
A recent study focused on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives evaluated their biological activities against multiple targets:
- Study Findings : Among the synthesized compounds, those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cells compared to their unsubstituted counterparts.
Q & A
Q. Optimization Strategies :
- Replace hazardous reagents (e.g., TMDP) with safer alternatives like piperidine derivatives, though availability may vary regionally .
- Use mixed solvents (ethanol/water, 1:1 v/v) to improve solubility and reduce side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation.
Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data from NMR and mass spectrometry be resolved?
Basic Research Focus
Primary Techniques :
- NMR (¹H/¹³C) : Assign signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and triazole protons (δ ~8.5–9.5 ppm). Aromatic protons in the pyrimidinone ring appear as distinct doublets .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical values. Fragmentation patterns help verify the triazole-pyrimidine scaffold .
Q. Resolving Data Contradictions :
- If NMR signals overlap (e.g., amino vs. aromatic protons), use 2D NMR (COSY, HSQC) for unambiguous assignments .
- Cross-validate mass spectrometry results with high-resolution techniques (HRMS) or alternative ionization methods (e.g., MALDI-TOF) .
How can researchers design experiments to evaluate the biological activity of this compound against viral targets, considering previous studies on similar triazolo-pyrimidines?
Advanced Research Focus
Experimental Design :
- In Vitro Antiviral Assays : Use plaque reduction assays (e.g., against HSV-1) with Vero cells. Pre-treat cells with the compound (1–100 μM) and quantify viral replication via qPCR or cytopathic effect (CPE) scoring .
- Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism). Compare with reference drugs (e.g., acyclovir) .
Q. Mechanistic Insights :
- Perform molecular docking to predict interactions with viral targets (e.g., thymidine kinase). Validate with enzymatic inhibition assays .
- Assess cytotoxicity in parallel (e.g., MTT assay on HEK-293 cells) to ensure selectivity .
What strategies are recommended for resolving crystallographic data discrepancies when determining the hydrogen-bonding network in this compound’s structure?
Advanced Research Focus
Crystallographic Refinement :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Optimize crystal growth via slow evaporation (e.g., methanol recrystallization) .
- Hydrogen Bond Analysis : Apply SHELXL refinement with distance restraints (N–H = 0.88 ± 0.01 Å) and isotropic/anisotropic displacement parameters .
Q. Addressing Ambiguities :
- If hydrogen-bonding patterns conflict with density maps, perform Hirshfeld surface analysis to quantify intermolecular interactions .
- Cross-reference with DFT-calculated bond lengths and angles (e.g., Gaussian 16) to validate experimental data .
How can researchers reconcile contradictory solubility data reported for this compound in polar vs. non-polar solvents?
Advanced Research Focus
Methodological Approach :
Q. Mitigating Variability :
- Control temperature (±0.1°C) and agitation speed during measurements.
- Report results with error margins (e.g., ±5% RSD) and replicate experiments across labs .
What computational methods are most reliable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
In Silico Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
